molecular formula C10H12Cl2N2O2 B4272878 2-(2,6-Dichlorophenoxy)butanehydrazide CAS No. 590357-05-4

2-(2,6-Dichlorophenoxy)butanehydrazide

Cat. No.: B4272878
CAS No.: 590357-05-4
M. Wt: 263.12 g/mol
InChI Key: WDHQNCOSYOLCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dichlorophenoxy)butanehydrazide is a halogenated organic compound featuring a butanehydrazide backbone substituted with a 2,6-dichlorophenoxy group.

Properties

IUPAC Name

2-(2,6-dichlorophenoxy)butanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O2/c1-2-8(10(15)14-13)16-9-6(11)4-3-5-7(9)12/h3-5,8H,2,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHQNCOSYOLCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN)OC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701249026
Record name 2-(2,6-Dichlorophenoxy)butanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590357-05-4
Record name 2-(2,6-Dichlorophenoxy)butanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590357-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,6-Dichlorophenoxy)butanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenoxy)butanehydrazide typically involves the reaction of 2,6-dichlorophenol with butanohydrazide under specific conditions. One common method includes the following steps:

    Preparation of 2,6-dichlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.

    Formation of 2-(2,6-dichlorophenoxy)butanoic acid: The 2,6-dichlorophenol is then reacted with butanoic acid in the presence of a base to form the corresponding ester.

    Hydrazide Formation: The ester is then treated with hydrazine hydrate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenoxy)butanohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The dichlorophenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(2,6-Dichlorophenoxy)butanohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenoxy)butanehydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve disruption of cellular membranes and inhibition of key metabolic enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-(2,6-Dichlorophenoxy)butanehydrazide and analogous compounds:

Compound Name Molecular Formula Functional Group Substituents Application Yield/Synthesis Efficiency Safety Notes
This compound derivatives C₁₄H₁₆Cl₂N₂O₂* Hydrazide (-CONHNH₂) 2,4- or 2,6-dichlorophenoxy Enzyme inhibition (e.g., DXPS) 41–74% (microwave synthesis) Limited data; handle with halogen precautions
2-(2,6-Dichlorophenyl)acetohydrazide C₈H₈Cl₂N₂O Hydrazide (-CONHNH₂) 2,6-dichlorophenyl Synthetic/medicinal chemistry Not specified Toxic upon inhalation; requires oxygen therapy
[2-(2,6-Dichlorophenoxy)ethyl]hydrazine C₈H₁₀Cl₂N₂O Hydrazine (-NHNH₂) 2,6-dichlorophenoxy ethyl Precursor to antihypertensives Not specified Reactivity risk due to free hydrazine
Guanoclor (sulfate salt) C₁₂H₁₂Cl₂N₄O·½H₂SO₄ Hydrazinecarboximidamide 2,6-dichlorophenoxy ethyl Antihypertensive agent Not specified Regulated due to cardiovascular effects
2-(2,6-Dichlorophenoxy)propionic Acid C₉H₈Cl₂O₃ Carboxylic acid (-COOH) 2,6-dichlorophenoxy propionic Herbicide or pharmaceutical intermediate Not specified Stable solid; store at room temperature
α-(2,6-Dichlorophenoxy)-propionitrile C₉H₆Cl₂NO Nitrile (-CN) 2,6-dichlorophenoxy propionitrile Hypotensive agent (low activity) Not specified Lower toxicity but reduced efficacy

*Assumed based on analogs in .

Key Findings:

Structural and Functional Differences: Hydrazide vs. Chain Length: Butanehydrazide derivatives exhibit longer alkyl chains than ethylhydrazine analogs (e.g., [2-(2,6-Dichlorophenoxy)ethyl]hydrazine), which may improve lipid solubility and membrane permeability .

Synthetic Efficiency :

  • Microwave-assisted synthesis of butanehydrazide derivatives achieves higher yields (up to 73.7%) compared to conventional methods for related compounds, suggesting optimized reaction conditions .

Biological Activity: Guanoclor, a structurally related ethylhydrazinecarboximidamide derivative, demonstrates potent antihypertensive activity, whereas nitrile analogs show significantly lower efficacy . This highlights the critical role of the hydrazide/hydrazine functional group in pharmacological activity.

Safety Profiles :

  • Halogenated hydrazides (e.g., 2-(2,6-Dichlorophenyl)acetohydrazide) require stringent safety protocols due to inhalation toxicity, while propionic acid derivatives pose fewer acute risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,6-Dichlorophenoxy)butanehydrazide
Reactant of Route 2
Reactant of Route 2
2-(2,6-Dichlorophenoxy)butanehydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.